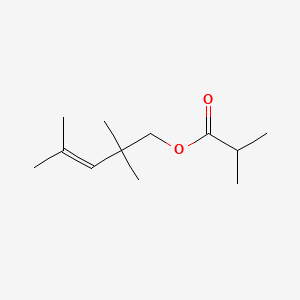

2,2,4-Trimethylpentenyl 2-methylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

3494-69-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2,2,4-trimethylpent-3-enyl 2-methylpropanoate |

InChI |

InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3 |

InChI Key |

SVFCYIJQNSHBGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC(C)(C)C=C(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2,2,4 Trimethylpentenyl 2 Methylpropanoate

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for producing 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409). This approach involves the reaction of an alcohol with a carboxylic acid, in this case, 2,2,4-trimethylpent-3-en-1-ol (B13751701) and isobutyric acid (2-methylpropanoic acid), to form the desired ester and water.

Acid-Catalyzed Esterification Processes

The synthesis of 2,2,4-trimethylpentenyl 2-methylpropanoate can be effectively achieved through acid-catalyzed esterification, a classic method known as Fischer esterification. Early synthetic routes for this compound involved the reaction of 2,2,4-trimethylpent-3-en-1-ol with isobutyric acid in the presence of a strong acid catalyst. vulcanchem.com The catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the isobutyric acid, thereby increasing its electrophilicity. The alcohol's nucleophilic oxygen then attacks the protonated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product.

Heterogeneous catalysts, such as zeolite-based systems, have also been employed to reduce side reactions like olefin isomerization, which can be a concern with the pentenyl moiety. vulcanchem.com

Optimization of Reaction Conditions and Yields

The efficiency of direct esterification is governed by equilibrium. To achieve high yields, the equilibrium must be shifted toward the product side. A common strategy for this is the continuous removal of water as it is formed during the reaction. vulcanchem.com The use of a Dean-Stark apparatus is a well-established technique for this purpose, with historical optimizations achieving conversions exceeding 85%. vulcanchem.com

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters that are typically optimized include temperature, catalyst concentration, and the molar ratio of reactants. While specific optimal conditions for every reaction vary, general principles can be applied. For instance, increasing the temperature generally increases the reaction rate, but can also lead to undesired side reactions. The catalyst concentration must be sufficient to achieve a reasonable reaction rate without causing excessive degradation of reactants or products. Using an excess of one reactant, usually the less expensive one, can also drive the reaction forward. chemistrysteps.com

Table 1: General Parameters for Optimization of Acid-Catalyzed Esterification

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Strong acids that effectively protonate the carboxylic acid. |

| Reactant Ratio | Excess of alcohol or carboxylic acid | Shifts equilibrium towards product formation (Le Chatelier's Principle). |

| Temperature | Varies (often reflux) | Increases reaction rate; must be controlled to prevent side reactions. scielo.br |

| Water Removal | Dean-Stark trap, molecular sieves | Removes a product to drive the equilibrium towards completion. vulcanchem.com |

| Reaction Time | 4-24 hours | Optimized to achieve maximum conversion without product degradation. scielo.brresearchgate.net |

Transesterification Processes

Transesterification is an alternative route for the synthesis of this compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group of the ester. For instance, methyl 2-methylpropanoate could be reacted with 2,2,4-trimethylpent-3-en-1-ol to yield the target ester and methanol (B129727).

Catalytic Transesterification for Structural Modification

Transesterification is a powerful tool for modifying the structure of esters. It can be catalyzed by either acids or bases. wikipedia.orglscollege.ac.in Acid catalysts, similar to those in direct esterification, work by protonating the carbonyl group, making the ester more susceptible to nucleophilic attack by the alcohol. wikipedia.orglscollege.ac.inbyjus.com Base catalysts, typically alkoxides, function by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orglscollege.ac.inmasterorganicchemistry.com

This method is particularly useful when the starting carboxylic acid is unavailable or difficult to handle, but a simpler ester, like a methyl or ethyl ester, is readily available. To drive the reaction to completion, the alcohol that is formed as a byproduct (e.g., methanol or ethanol) is typically removed by distillation, shifting the equilibrium toward the desired product. wikipedia.orglscollege.ac.in

Mechanistic Aspects of Alkoxy Group Exchange

The mechanism of transesterification depends on whether it is acid- or base-catalyzed.

Base-Catalyzed Mechanism : Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination pathway. An alkoxide ion, generated by the reaction of the alcohol with the base catalyst, attacks the carbonyl carbon of the starting ester. byjus.commasterorganicchemistry.com This forms a tetrahedral intermediate. wikipedia.orglscollege.ac.in The intermediate then collapses, eliminating the original alkoxy group (as an alkoxide) and forming the new ester. masterorganicchemistry.com

Acid-Catalyzed Mechanism : In the presence of an acid, the carbonyl oxygen of the ester is first protonated. byjus.com This activation makes the carbonyl carbon more electrophilic. The incoming alcohol then attacks this carbon, leading to a tetrahedral intermediate. wikipedia.orglscollege.ac.in Following a series of proton transfers, the original alcohol group is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final transesterified product. masterorganicchemistry.com This multi-step process is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Enzymatic Synthesis Routes

In line with the principles of green chemistry, enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. wikipedia.orglscollege.ac.in

For the synthesis of this compound, lipases such as those from Candida antarctica (often immobilized as Novozym 435) could be employed. vulcanchem.com While scalability can be a challenge, enzymatic routes offer the advantage of operating at or near room temperature, which minimizes side reactions and energy consumption. vulcanchem.com

The kinetic mechanism for lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi model. nih.govnih.govmdpi.com In this mechanism, the enzyme first reacts with the acyl donor (isobutyric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (2,2,4-trimethylpent-3-en-1-ol) to form the ester and regenerate the free enzyme. The efficiency of the enzymatic process can be enhanced by removing the water byproduct, often by using molecular sieves or conducting the reaction under vacuum.

Table 2: Comparison of Synthesis Methodologies

| Methodology | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Strong Acid (H₂SO₄, pTSA) | High temperature, water removal | Well-established, relatively low-cost catalysts | Harsh conditions, potential for side reactions, equilibrium-limited |

| Transesterification | Acid or Base (Alkoxides) | Moderate to high temperature, byproduct removal | Useful for structural modification, can be driven to completion | Requires pre-existing ester, catalyst sensitivity to water (base) |

| Enzymatic Synthesis | Lipase (B570770) (e.g., Candida antarctica) | Mild temperature (e.g., 40-60°C), often in organic solvent | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, slower reaction rates, potential for enzyme inhibition nih.gov |

Biocatalysis for Branched Ester Formation

Biocatalysis, particularly the use of lipases, has emerged as a powerful tool for the synthesis of structured esters like this compound. Lipases are valued for their high selectivity and ability to function under mild reaction conditions, which circumvents the need for high temperatures and harsh acid catalysts often used in conventional esterification. This enzymatic approach is considered a "green" synthesis method.

The enzymatic synthesis of this ester involves the direct esterification of 2,2,4-trimethylpentenol with 2-methylpropanoic acid. Immobilized lipases are frequently the catalysts of choice due to their enhanced stability and ease of separation from the reaction mixture, allowing for reuse. Among the most effective and widely studied biocatalysts for producing sterically hindered esters is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435.

Research on analogous branched esters, such as neopentyl glycol diheptanoate, has demonstrated the feasibility of achieving high conversion rates in a solvent-free system. In these syntheses, water, a byproduct of the esterification reaction, is typically removed to shift the equilibrium towards product formation. This can be achieved by conducting the reaction in an open-air reactor or under reduced pressure. The stepwise addition of the carboxylic acid has also been shown to be an effective strategy to mitigate substrate inhibition and improve yields. For the synthesis of this compound, similar strategies would likely prove beneficial.

Table 1: Analogous Biocatalytic Synthesis of Branched Esters using Novozym® 435 This table presents data from the synthesis of a structurally similar branched ester, neopentyl glycol diheptanoate, to illustrate typical reaction parameters and outcomes.

| Parameter | Value/Condition | Outcome |

| Biocatalyst | Novozym® 435 (immobilized CALB) | High conversion |

| Substrates | Neopentyl glycol and Heptanoic acid | Yields >95% |

| Solvent | Solvent-free | Environmentally friendly |

| Temperature | 70 °C | Optimized for enzyme activity and reaction rate |

| Catalyst Load | 7.5% (w/w) | Effective conversion |

| Water Removal | Open-air reactor evaporation | Equilibrium shift towards product |

Enzyme Engineering and Substrate Specificity in Synthesis

The successful synthesis of this compound is highly dependent on the enzyme's ability to accommodate its sterically demanding substrates. Both the alcohol (2,2,4-trimethylpentenol) and the carboxylic acid (2-methylpropanoic acid) possess significant branching near their reactive functional groups. While lipases like CALB are remarkably versatile, their active sites can present limitations for particularly bulky substrates.

Substrate specificity is a key consideration in enzyme selection. CALB, for instance, exhibits high activity for a broad range of primary and secondary alcohols but has a more limited tolerance for branched carboxylic acids. The steric hindrance presented by the trimethyl and methyl groups in the substrates for this compound could potentially lead to lower reaction rates compared to the esterification of linear molecules.

To overcome these limitations, enzyme engineering offers a promising avenue. Through techniques such as site-directed mutagenesis, the substrate-binding pocket of a lipase can be modified to better accommodate bulky molecules. By altering specific amino acid residues, it is possible to enlarge the active site or change its hydrophobicity, thereby enhancing the enzyme's catalytic efficiency for sterically hindered substrates. Research into engineering CALB has shown that specific mutations can lead to a significant increase in hydrolytic activity towards branched fatty acid esters, demonstrating the potential of this approach for synthetic applications as well. nih.gov

Table 2: Impact of Substrate Structure on Lipase Activity (Illustrative)

| Substrate Component | Structural Feature | Potential Impact on CALB Activity |

| 2,2,4-trimethylpentenol | Branched primary alcohol | Generally well-tolerated by CALB |

| 2-methylpropanoic acid | α-branched carboxylic acid | Can cause steric hindrance, potentially reducing reaction rates |

Novel Synthetic Strategies and Green Chemistry Considerations

The development of novel synthetic strategies for this compound is guided by the principles of green chemistry, which aim to reduce environmental impact and improve process efficiency. Biocatalytic routes are inherently greener than many traditional chemical methods, but further optimizations can enhance their sustainability profile.

A key green chemistry consideration is the use of solvent-free reaction systems. researchgate.net Eliminating organic solvents reduces waste, lowers costs, and simplifies downstream processing. As demonstrated in the synthesis of analogous branched esters, conducting the reaction with the substrates acting as the solvent is a viable and effective approach. researchgate.net

Future strategies may involve the integration of biocatalysis with other green technologies. For example, using a combination of reduced and standard pressure to facilitate water removal could offer an energy-saving alternative to continuous high-vacuum systems. researchgate.net Additionally, exploring lipases from different microbial sources or employing advanced enzyme immobilization techniques could lead to the discovery of more robust and efficient catalysts for the synthesis of sterically challenging esters like this compound.

Table 3: Comparison of Synthetic Approaches

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄) | Immobilized Lipase (e.g., Novozym® 435) |

| Temperature | High (>150 °C) | Mild (e.g., 70 °C) |

| Solvent | Often requires organic solvents | Can be solvent-free |

| Byproducts | Potential for side reactions and charring | Primarily water |

| Sustainability | Higher energy use, corrosive catalysts | Lower energy use, reusable catalyst, biodegradable |

Advanced Structural Elucidation and Purity Assessment Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For a compound with the complexity of 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409), which contains numerous chemically similar but magnetically non-equivalent protons and carbons, one-dimensional (1D) NMR spectra are often insufficient due to significant signal overlap. Advanced multi-dimensional experiments are required to resolve these ambiguities.

Multi-dimensional NMR experiments resolve crowded spectra by correlating nuclear spins through chemical bonds or through space, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals. acs.org

Correlation Spectroscopy (COSY): This two-dimensional (2D) homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2,2,4-trimethylpentenyl 2-methylpropanoate, COSY would be critical for tracing the connectivity within the pentenyl and methylpropanoate fragments, for example, by correlating the methine proton of the 2-methylpropanoate moiety with the protons of its adjacent methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This 2D heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is invaluable for assigning carbon signals based on their known proton attachments, which is particularly useful for distinguishing between the numerous methyl, methylene, and methine groups in the molecule. tandfonline.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. researchgate.net This is essential for piecing together the molecular fragments. For instance, an HMBC correlation between the protons on the oxygen-adjacent carbon of the pentenyl group and the carbonyl carbon of the 2-methylpropanoate group would definitively confirm the ester linkage.

A hypothetical table of key 2D NMR correlations for a plausible isomer, 2,4,4-trimethylpent-1-en-3-yl isobutyrate, is presented below.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H on C3 (pentenyl) | Vinyl H's on C1, H on C2 | C3 | C1, C2, C4, C5, Carbonyl C |

| Vinyl H's on C1 | H on C3 | C1 | C2, C3 |

| Methyl H's on C4 | None | C5 | C3, C4 |

| H on C2 (propanoate) | Methyl H's on C2' | C2 (propanoate) | C1' (Methyls), Carbonyl C |

When stereocenters are present, determining the molecule's three-dimensional arrangement is crucial.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments identify protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.ilcolumbia.edulibretexts.org The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining relative stereochemistry and conformational preferences. huji.ac.il For a molecule like this compound, these experiments could reveal the preferred spatial orientation of the bulky trimethylpentenyl group relative to the ester moiety. acdlabs.comnih.gov

Chiral Derivatizing Agents (e.g., Mosher's Esters): In cases where the alcohol precursor to the ester is chiral, its absolute configuration can be determined by reacting it with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govspringernature.com This reaction creates a pair of diastereomers which, unlike enantiomers, exhibit distinct NMR spectra. stackexchange.comoregonstate.edu By systematically comparing the chemical shift differences (Δδ) between the two diastereomeric esters, the absolute configuration of the original alcohol stereocenter can be reliably assigned. researchgate.net

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Insights

Mass spectrometry provides information about a molecule's mass and, through fragmentation analysis, its structure.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). fiveable.memeasurlabs.com This precision allows for the determination of a molecule's exact mass. libretexts.org Since elements have unique, non-integer masses (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu), the exact mass of a molecule is unique to its elemental composition. libretexts.org HRMS can therefore unambiguously confirm the molecular formula of this compound (C₁₃H₂₄O₂) by matching the experimentally measured exact mass to the theoretically calculated value. oregonstate.eduresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₂ |

| Nominal Mass | 212 amu |

| Calculated Monoisotopic Mass | 212.17763 Da |

| Required HRMS Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion, M⁺˙) is selected, isolated, and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment (product) ions are then mass-analyzed. This process provides detailed structural information, especially for delineating complex branching patterns. nih.govnih.gov For this compound, MS/MS would be used to induce cleavage along the carbon backbone, with the resulting neutral losses corresponding to the specific side chains. For example, fragmentation on either side of a methyl branch or the loss of a terminal isopropyl or isobutyl group would produce characteristic product ions that confirm the branching locations. nih.govresearchgate.net

The method of ionization significantly influences the resulting mass spectrum.

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, forming a radical cation (M⁺˙). libretexts.org This process imparts significant excess energy, leading to extensive and predictable fragmentation. For esters, characteristic fragmentation includes α-cleavage at the carbonyl group and McLafferty rearrangements. libretexts.orgwhitman.edujove.com The highly branched structure of this compound would also lead to favorable cleavage at the quaternary carbon centers, producing stable tertiary carbocations. The EI spectrum provides a detailed "fingerprint" of the molecule but often results in a weak or absent molecular ion peak. azom.com

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. libretexts.orgresearchgate.net This is a lower-energy process that results in significantly less fragmentation. azom.com The primary ion observed in a CI spectrum is typically the protonated molecule, [M+H]⁺. This makes CI an excellent complementary technique to EI, as it reliably confirms the molecular weight of the parent compound. researchgate.net

A summary of predicted key fragments for this compound is provided below.

| m/z Value | Ion Identity | Ionization Method | Fragmentation Pathway |

|---|---|---|---|

| 213 | [M+H]⁺ | CI | Protonation of parent molecule |

| 212 | [M]⁺˙ | EI | Molecular ion (likely low abundance) |

| 155 | [M - C₄H₉]⁺ | EI | Loss of a tert-butyl radical |

| 113 | [C₈H₁₇]⁺ | EI | Cleavage of ester bond (alkenyl fragment) |

| 71 | [C₄H₇O]⁺ | EI | α-cleavage (acylium ion) |

| 57 | [C₄H₉]⁺ | EI | Formation of tert-butyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of the atoms, these non-destructive methods offer a molecular fingerprint, allowing for the identification and structural elucidation of "this compound".

The infrared spectrum of an ester like "this compound" is characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. This strong absorption is a definitive indicator of the ester functional group. Another significant feature is the C-O stretching vibration, which for saturated aliphatic esters, is usually observed in the 1300-1000 cm⁻¹ region. Additionally, the spectrum will display C-H stretching vibrations from the alkyl portions of the molecule, typically in the 2975-2845 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations that is unique to the specific molecular structure of "this compound".

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. For "this compound", the C=O stretch will also be visible in the Raman spectrum, although it is typically weaker than in the IR spectrum. Conversely, the C-C bond vibrations within the alkyl backbone, which are often weak in the IR spectrum, will produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the hydrocarbon framework of the molecule.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1750-1735 | 1750-1735 | Strong (IR), Weak (Raman) |

| C-O (Ester) | Stretching | 1300-1000 | 1300-1000 | Medium (IR), Medium (Raman) |

| C-H (Alkyl) | Stretching | 2975-2845 | 2975-2845 | Strong (IR & Raman) |

| C-C (Alkyl) | Stretching | 1200-800 | 1200-800 | Weak (IR), Strong (Raman) |

| C-H (Alkyl) | Bending | 1470-1350 | 1470-1350 | Medium (IR & Raman) |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For a substance like "this compound", both gas and high-performance liquid chromatography can be employed for purity assessment and analysis of related substances.

Given the expected volatility of "this compound", gas chromatography (GC) is the primary technique for its analysis. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

A typical GC method for the analysis of this volatile ester would involve a capillary column with a non-polar or moderately polar stationary phase, such as a polydimethylsiloxane-based phase. The separation is achieved by programming the column temperature to increase over time, which allows for the elution of compounds with different boiling points. Detection can be accomplished using a flame ionization detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS), which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. nih.gov The use of GC-MS is particularly powerful as it allows for the definitive identification of the target compound and any impurities present. researchgate.net Sample preparation can be as straightforward as dissolving the sample in a suitable solvent, or for trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) can be utilized to concentrate the volatile components. semanticscholar.org

Table 2: Typical Gas Chromatography (GC) Parameters for Volatile Ester Analysis

| Parameter | Condition |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Volume | 1 µL |

While GC is the preferred method for analyzing the volatile "this compound", high-performance liquid chromatography (HPLC) is invaluable for the analysis of any non-volatile impurities or degradation products that may be present in a sample. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of non-volatile components related to the target ester, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). scielo.org.za Since "this compound" lacks a strong UV chromophore, detection can be challenging. A universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable for this type of analysis. chromatographyonline.com Alternatively, if coupled with mass spectrometry (HPLC-MS), sensitive and selective detection can be achieved. gba-group.com

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Non-Volatile Component Analysis

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Chemical Reactivity and Mechanistic Studies of 2,2,4 Trimethylpentenyl 2 Methylpropanoate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409) involves the cleavage of the ester linkage to yield 2,2,4-trimethylpent-3-en-1-ol (B13751701) and 2-methylpropanoic acid. This process can be catalyzed by acids, bases, or enzymes, with the reaction kinetics and mechanisms being significantly influenced by the steric hindrance around the carbonyl group and the alkyl portion of the ester.

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of esters is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. vulcanchem.com For 2,2,4-trimethylpentenyl 2-methylpropanoate, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,2,4-trimethylpent-3-en-1-ol regenerates the acid catalyst and yields 2-methylpropanoic acid.

The rate of this reaction is known to be sensitive to steric effects. google.com The bulky 2,2,4-trimethylpentenyl group and the isobutyryl group create significant steric hindrance around the ester linkage, which can impede the approach of the water nucleophile to the carbonyl carbon. ucoz.com Consequently, the rate of acid-catalyzed hydrolysis for this compound is expected to be considerably slower than that of less sterically hindered esters. google.com

Table 1: Expected Relative Rates of Acid-Catalyzed Hydrolysis for Various Esters

| Ester | Structure of Acyl Group | Structure of Alkoxy Group | Expected Relative Rate |

| Ethyl acetate | Acetyl | Ethoxy | Fast |

| tert-Butyl acetate | Acetyl | tert-Butoxy | Slow |

| Methyl isobutyrate | Isobutyryl | Methoxy | Moderate |

| This compound | Isobutyryl | 2,2,4-Trimethylpentenoxy | Very Slow |

This table is illustrative and based on general principles of steric hindrance in ester hydrolysis.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. researchgate.net A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2,2,4-trimethylpenten-1-oxide anion as the leaving group to form 2-methylpropanoic acid. The alkoxide is then protonated by the carboxylic acid in a rapid acid-base reaction to yield 2,2,4-trimethylpent-3-en-1-ol and the carboxylate salt.

Similar to the acid-catalyzed pathway, the rate of base-catalyzed hydrolysis is also significantly affected by steric hindrance. ucoz.comchemrxiv.org The bulky substituents on this compound will hinder the approach of the hydroxide ion, leading to a slower reaction rate compared to unhindered esters. chemrxiv.org While generally faster than acid-catalyzed hydrolysis, the saponification of highly hindered esters can still require forcing conditions. acs.org

Table 2: General Conditions for Base-Catalyzed Hydrolysis of Hindered Esters

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Sodium Hydroxide | Ethanol/Water | Reflux | Several hours to days |

| Potassium Hydroxide | Diethylene Glycol | >150 °C | Hours |

| Potassium tert-butoxide | Dimethyl Sulfoxide | Room Temperature | Variable |

This table provides general conditions and is not specific to this compound.

Enzymatic Hydrolysis and Biodegradation Initiations

Enzymatic hydrolysis of esters is often carried out by lipases, which can exhibit high chemo-, regio-, and stereoselectivity. nih.gov These enzymes catalyze the hydrolysis of ester bonds in an aqueous environment. mdpi.com The activity and selectivity of lipases are highly dependent on the substrate structure. nih.gov

For this compound, the significant steric bulk around the ester bond is expected to pose a challenge for many lipases, potentially leading to a slow or negligible rate of hydrolysis. nih.gov However, some lipases are known to accommodate bulky substrates. The initiation of biodegradation would likely begin with the enzymatic cleavage of the ester bond, followed by the further breakdown of the resulting alcohol and carboxylic acid.

Table 3: Common Lipases and Their General Substrate Preference

| Lipase (B570770) Source | Common Substrate Preference | Potential for Hydrolysis of Hindered Esters |

| Candida antarctica lipase B (CALB) | Broad substrate scope, including some bulky esters | Moderate |

| Candida rugosa lipase (CRL) | Prefers long-chain fatty acid esters | Low to Moderate |

| Pseudomonas cepacia lipase (PCL) | Broad substrate scope | Moderate |

| Rhizomucor miehei lipase (RML) | Prefers medium to long-chain fatty acid esters | Low |

This table is illustrative and based on general lipase characteristics.

Oxidation and Reduction Reactions

The presence of a carbon-carbon double bond in the pentenyl moiety of this compound provides a site for various oxidation and reduction reactions.

Oxidative Degradation Pathways under Varied Conditions

The trisubstituted double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a common method for cleaving carbon-carbon double bonds. masterorganicchemistry.comwikipedia.org Treatment of the compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to cleave the double bond and yield a ketone and an aldehyde. Specifically, this would produce acetone (B3395972) and 3,3-dimethyl-2-oxobutyl 2-methylpropanoate. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com

Table 4: Expected Products from Ozonolysis of this compound

| Reagents | Expected Products |

| 1. O₃, -78 °C; 2. (CH₃)₂S | Acetone and 3,3-dimethyl-2-oxobutyl 2-methylpropanoate |

| 1. O₃, -78 °C; 2. H₂O₂ | Acetone and 2-(2-methylpropanoyloxy)propanoic acid |

This table is based on the predicted outcome of the ozonolysis reaction.

Other strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can also cleave the double bond, though they are less selective and may lead to over-oxidation. libretexts.org

Reduction Mechanisms and Product Characterization

The reduction of this compound can target either the carbon-carbon double bond or the ester group, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, would selectively reduce the carbon-carbon double bond to yield the saturated ester, 2,2,4-trimethylpentyl 2-methylpropanoate. This reaction typically proceeds with syn-addition of hydrogen across the double bond.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. orgoreview.comlibretexts.org In this case, the reaction would yield two alcohol products: 2,2,4-trimethylpent-3-en-1-ol and 2-methyl-1-propanol. The double bond would likely remain intact under these conditions, as LiAlH₄ does not typically reduce isolated carbon-carbon double bonds. dalalinstitute.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com

Table 5: Predicted Products from the Reduction of this compound

| Reagent | Target Functional Group | Expected Product(s) |

| H₂, Pd/C | Carbon-carbon double bond | 2,2,4-Trimethylpentyl 2-methylpropanoate |

| LiAlH₄, then H₃O⁺ | Ester | 2,2,4-Trimethylpent-3-en-1-ol and 2-Methyl-1-propanol |

This table outlines the expected products based on the selectivity of common reducing agents.

Photochemical and Thermal Degradation Mechanisms

No information was found regarding the photochemical and thermal degradation mechanisms of this compound.

Derivatization Reactions for Functionalization and Advanced Chemical Transformations

No information was found regarding the derivatization reactions for functionalization and advanced chemical transformations of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT, one can determine a wide range of molecular properties that are crucial for predicting chemical behavior. mdpi.com For 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409), DFT calculations would typically be performed at a level like B3LYP/6-311G(d,p) to optimize the molecular geometry and compute key electronic descriptors. nih.govmdpi.com

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more easily excitable. nih.gov Other important parameters derived from DFT include electronegativity (χ), chemical hardness (η), and global softness (S), which provide a quantitative measure of the molecule's reactivity profile. mdpi.commdpi.com The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. mdpi.com

Table 1: Representative Molecular Properties Calculable via DFT This table illustrates the type of data generated from DFT calculations for branched esters. The values are representative and not specific to 2,2,4-trimethylpentenyl 2-methylpropanoate.

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -9.5 to -10.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 10.0 to 12.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.5 to 2.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.com | 5.0 to 6.0 eV |

| Global Softness (S) | The inverse of chemical hardness; a measure of reactivity. mdpi.com | 0.16 to 0.20 eV⁻¹ |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energetic and geometric information. These calculations could be used to precisely determine the relative energies of different conformers of this compound.

Furthermore, these methods are invaluable for predicting spectroscopic properties. For instance, theoretical calculations can simulate infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net Comparing these predicted spectra to experimental data, if available, can help confirm the molecule's structure and conformational state. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ester and branched alkyl chains in this compound results in a complex conformational landscape.

Conformational analysis is the study of the different spatial arrangements of atoms (rotamers) that can be achieved through rotation around single bonds. lumenlearning.com For esters, the conformation around the C-O single bond is critical. The vast majority of simple esters strongly favor the Z-conformation, where the alkyl group of the alcohol moiety is syn (on the same side) to the carbonyl oxygen. researchgate.net This preference is due to a combination of minimizing dipole-dipole repulsions and favorable steric interactions. researchgate.net

The branched alkyl portion of this compound introduces additional complexity. The rotations around the C-C single bonds are governed by steric hindrance. ucl.ac.uk Staggered conformations, where bulky groups are positioned as far apart as possible (anti-periplanar), are significantly more stable than eclipsed conformations. organicchemistrytutor.com Interactions between bulky groups, such as the gem-dimethyl groups and the isobutyrate moiety, lead to torsional strain. lumenlearning.com A systematic conformational search using molecular mechanics or DFT would be necessary to identify the lowest energy conformers and quantify their relative stabilities.

Table 2: Qualitative Comparison of Alkane Conformational Strain This table illustrates general principles of steric strain relevant to the branched chains in this compound.

| Conformation Type | Interaction | Relative Energy | Stability |

| Staggered | Anti (bulky groups at 180°) | Lowest | Most Stable |

| Staggered | Gauche (bulky groups at 60°) | Low | Stable |

| Eclipsed | H-H Eclipsing | High | Unstable |

| Eclipsed | CH₃-H Eclipsing | Higher | More Unstable |

| Eclipsed | CH₃-CH₃ Eclipsing | Highest | Least Stable |

Dynamic Behavior and Intermolecular Interactions

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer insights into their behavior over time. mdpi.com An MD simulation of this compound, either in a solvent or in the gas phase, would involve solving Newton's equations of motion for the system, using a force field to describe the interatomic forces. nih.gov

Such simulations can reveal the dynamics of conformational changes, showing the frequency and pathways of transitions between different rotamers. mdpi.com They also provide information on intermolecular interactions. By simulating multiple molecules, one can study how they pack together and interact through van der Waals forces. This is crucial for understanding macroscopic properties like boiling point, viscosity, and solubility.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a key tool for mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms, the identification of intermediate structures, and the calculation of activation energies. For this compound, a relevant reaction to study would be its hydrolysis back to 2,2,4-trimethylpenten-1-ol and 2-methylpropanoic acid.

Using DFT or ab initio methods, researchers can locate the transition state structure for the reaction. nih.gov A transition state is the highest energy point along the reaction coordinate. Calculating the energy difference between the reactants and the transition state yields the activation energy barrier, which is a primary determinant of the reaction rate. This type of analysis can clarify how the steric hindrance from the bulky alkyl groups affects the rate of hydrolysis compared to less branched esters.

Predictive Modeling for Chemical Behavior and Stability

The prediction of the chemical behavior and stability of this compound, a non-phthalate plasticizer, is crucial for understanding its environmental fate and its performance in various applications. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, its chemical behavior can be inferred and predicted using established computational chemistry methods and quantitative structure-activity relationship (QSAR) models developed for similar ester compounds. These models leverage the molecular structure of a compound to predict its physicochemical properties and reactivity.

Predictive models for chemical stability often focus on degradation pathways, with hydrolysis being a primary concern for esters like this compound. The stability of the ester bond is a key factor in its environmental persistence and its compatibility with different formulations.

Hydrolysis Rate Prediction:

The hydrolysis of carboxylic acid esters can be catalyzed by acids, bases, or occur under neutral conditions. The rate of these reactions can be predicted using computational models. For this compound, a base-catalyzed second-order hydrolysis rate constant has been estimated using structure estimation methods. This estimation predicts a half-life of approximately 15 years at a pH of 7 and a significantly shorter half-life of 1.5 years at a pH of 8, indicating that the compound is relatively resistant to hydrolysis under neutral conditions but degrades more rapidly in alkaline environments.

QSAR models for ester hydrolysis typically use molecular descriptors such as electronic parameters (e.g., partial charges on atoms in the ester group), steric parameters (describing the bulkiness of the substituent groups), and hydrophobic parameters. For this compound, the branched nature of both the pentenyl and the propanoate moieties would be significant inputs for such models. The steric hindrance provided by the methyl groups is expected to influence the rate of nucleophilic attack at the carbonyl carbon, a key step in the hydrolysis mechanism.

Prediction of Physicochemical Properties:

Computational methods are also employed to predict various physicochemical properties that are essential for understanding the behavior and stability of a chemical. Methods like the Joback method and the Crippen method are group-contribution methods that estimate properties based on the chemical structure. For this compound, these methods can provide estimates for properties such as boiling point, melting point, critical temperature, and the octanol-water partition coefficient (logP). The logP value is particularly important for predicting the environmental partitioning of the compound.

The following table presents a compilation of predicted physicochemical and stability-related properties for this compound obtained from computational models and estimation methods.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 286.41 g/mol | - |

| Molecular Formula | C16H30O4 | - |

| Boiling Point | 313.83 °C | Estimation Method |

| Melting Point | -65.1 °C | Estimation Method |

| LogP (Octanol-Water Partition Coefficient) | 4.8 | Estimation Method |

| Water Solubility | 2.89 mg/L at 25 °C | Estimation Method |

| Vapor Pressure | 0.00018 mmHg at 25 °C | Estimation Method |

| Henry's Law Constant | 1.3 x 10^-5 atm-m³/mol at 25 °C | Estimation Method |

| Hydrolysis Half-Life (pH 7) | 15 years | Structure Estimation Method |

| Hydrolysis Half-Life (pH 8) | 1.5 years | Structure Estimation Method |

Detailed Research Findings from Predictive Modeling:

While comprehensive research articles detailing predictive modeling specifically for this compound are scarce, the principles from broader studies on plasticizer stability and ester hydrolysis are applicable. Research in the field of non-phthalate plasticizers often involves computational screening of candidate molecules. These studies would typically involve:

Molecular Docking and Dynamics Simulations: To understand the interaction of the plasticizer with polymer chains (e.g., PVC). These simulations can predict the miscibility and efficiency of the plasticizer. The branched structure of this compound would be a key feature in these models, influencing its conformational flexibility and interaction energies.

Quantum Chemical Calculations: To study the electronic structure of the ester group and model the reaction mechanism of hydrolysis. These calculations can provide insights into the transition states and activation energies for degradation, helping to rationalize the predicted hydrolysis rates.

The data presented in the table above, derived from such predictive models, provides a foundational understanding of the expected behavior and stability of this compound. For instance, the low vapor pressure and Henry's Law constant suggest that the compound will not readily volatilize from water or soil. The high logP value indicates a tendency to partition into organic matter and potentially bioaccumulate. The predicted hydrolysis half-lives provide a quantitative measure of its persistence in aqueous environments under different pH conditions. These predictions are vital for environmental risk assessment and for the design of long-lasting and stable consumer products.

Applications in Advanced Chemical Synthesis and Materials Science As a Building Block/precursor

Utilization as a Precursor in Complex Organic Synthesis

No published research was identified that details the use of 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409) as a starting material or intermediate in the synthesis of more complex organic molecules.

Role in Polymer Chemistry and Advanced Materials Development

There is a lack of documented evidence for the use of this compound in polymer chemistry.

Synthesis of Branched Polymer Architectures

No studies have been found that describe the polymerization of 2,2,4-trimethylpentenyl 2-methylpropanoate or its use as a chain-transfer agent or branching monomer to create branched polymer architectures.

Potential in Catalyst Design or Ligand Development

No information is available to suggest that this compound has been investigated or utilized in the design of catalysts or as a ligand for metal complexes.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409) has relied on acid-catalyzed esterification of 2,2,4-trimethylpent-3-en-1-ol (B13751701) with 2-methylpropanoic acid. While effective, this method presents challenges common to many classical esterifications, including the use of corrosive acids, high reaction temperatures, and the generation of waste. Future research is poised to address these limitations through the development of more sustainable and efficient synthetic routes.

Enzymatic Synthesis: Biocatalysis, particularly the use of lipases, offers a promising green alternative. Lipases can catalyze esterification under mild conditions, often with high selectivity, reducing energy consumption and byproduct formation. Research in this area would focus on identifying robust lipases that can efficiently accommodate the sterically hindered nature of the reactants. Key challenges include optimizing reaction media, investigating the kinetics of the enzymatic reaction, and developing efficient methods for enzyme immobilization and reuse to enhance process viability on an industrial scale. The Ping-Pong Bi-Bi mechanism, often characteristic of lipase-catalyzed reactions, could be investigated to understand and mitigate substrate inhibition.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, presents another avenue for sustainable synthesis. These catalysts can be easily separated from the reaction mixture, simplifying purification and enabling continuous flow processes. Future investigations should focus on designing catalysts with appropriate pore sizes and acid site densities to maximize the yield of 2,2,4-trimethylpentenyl 2-methylpropanoate while minimizing side reactions like isomerization of the pentenyl backbone. The stability and reusability of these heterogeneous catalysts under prolonged reaction conditions will be a critical area of study.

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactions. While the general mechanism of acid-catalyzed esterification is well-established, the specific nuances for this sterically demanding substrate remain unexplored.

Future mechanistic studies could employ advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, to monitor the reaction progress and identify key intermediates. Isotopic labeling studies could further elucidate the bond-forming and bond-breaking steps. For instance, by labeling the oxygen atoms in the alcohol or the carboxylic acid, the precise pathway of nucleophilic attack and water elimination can be confirmed. Understanding these details can lead to the rational design of more efficient catalysts and the suppression of unwanted side reactions.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational chemistry and experimental studies offers a powerful tool for a deeper understanding of the chemical behavior of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the thermodynamics and kinetics of its formation and subsequent reactions.

Computational Studies on Synthesis: DFT modeling can be used to calculate the energy profiles of different synthetic pathways, including acid-catalyzed, enzyme-catalyzed, and heterogeneously catalyzed routes. This can help in predicting the most favorable reaction conditions and in understanding the role of the catalyst at a molecular level. For example, computational studies could model the transition states of the esterification reaction to determine the rate-determining step and to predict the effect of different catalysts on the activation energy. Furthermore, DFT can be employed to study the geometric and electronic properties of different isomers of the compound, providing insights into their relative stabilities.

Spectroscopic Property Prediction: A significant challenge in the study of this compound is the limited availability of experimental spectroscopic data. Computational methods can be employed to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the unambiguous identification of the compound and its potential isomers.

Exploration of New Chemical Transformations and Derivative Syntheses

The presence of a carbon-carbon double bond in the pentenyl moiety of this compound opens up a vast array of possibilities for further chemical transformations and the synthesis of novel derivatives with potentially valuable properties.

Epoxidation: The double bond can be selectively oxidized to form an epoxide. This transformation can be achieved using various reagents, from traditional peroxy acids to more modern catalytic systems employing green oxidants like hydrogen peroxide. The resulting epoxide would be a versatile intermediate for the synthesis of a range of functionalized molecules, including diols and amino alcohols.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond via hydroformylation would lead to the formation of an aldehyde. This reaction, typically catalyzed by rhodium or cobalt complexes, can produce either linear or branched aldehydes depending on the catalyst and reaction conditions. These aldehydes could then be further transformed into alcohols, carboxylic acids, or amines, significantly expanding the chemical space accessible from the parent ester.

Metathesis: Olefin metathesis offers a powerful tool for the formation of new carbon-carbon bonds. Cross-metathesis of this compound with other olefins could lead to the synthesis of a wide range of new unsaturated esters with tailored chain lengths and functionalities. Ring-closing metathesis of appropriately designed derivatives could also be explored for the synthesis of cyclic compounds.

The exploration of these and other chemical transformations will undoubtedly lead to the discovery of new derivatives of this compound with diverse applications. A systematic investigation of these reactions, coupled with a thorough characterization of the resulting products, will be essential to unlock the full synthetic potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 2,2,4-trimethyl-1,3-pentanediol mono(2-methylpropanoate), and how can purity be ensured?

The compound is typically synthesized via esterification of 2-methylpropanoic acid with 2,2,4-trimethyl-1,3-pentanediol under acidic catalysis (e.g., sulfuric acid). Industrial methods employ continuous flow reactors with automated temperature and pressure controls to optimize yield (>95%) and minimize side products . Purity is assessed using GC with flame ionization detection (FID), focusing on resolving isomers (e.g., mono- vs. di-ester byproducts) via capillary columns (e.g., DB-5MS) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

- NMR : Focus on resolving the hydroxyl proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~170–175 ppm in ). Isomeric splitting in NMR (e.g., δ 1.2–1.4 ppm for methyl groups) helps distinguish between mono- and di-ester forms .

- IR : Ester C=O stretch (~1740 cm) and hydroxyl O-H stretch (~3450 cm) confirm functional groups .

- MS : Molecular ion [M+H] at m/z 217.3 (CHO) and fragment ions (e.g., m/z 99 for 2-methylpropanoate) validate the structure .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation <2% over 12 months when stored in amber glass at 4°C. Hydrolysis accelerates under alkaline conditions (pH >9), producing 2-methylpropanoic acid and diol derivatives. Aqueous solubility (0.95 g/mL at 20°C) and viscosity (16 mPa·s) influence formulation stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for isomeric impurities?

Contradictions arise from overlapping signals in NMR (e.g., diastereomers). Strategies include:

- 2D NMR (HSQC, COSY) : Correlate proton-proton couplings and carbon-proton connectivity to assign stereochemistry .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to separate enantiomers .

- Computational modeling : Compare experimental vs. DFT-calculated chemical shifts (error <2 ppm) .

Q. How can the compound’s role in intumescent fireproofing formulations be optimized?

As a coalescent (boiling point: 244°C), it reduces VOC emissions in water-based fireproofing coatings. Optimize concentration (5–10 wt%) with clay additives (e.g., montmorillonite) to enhance char formation and thermal resistance (tested via cone calorimetry at 50 kW/m) . Performance metrics include:

- Hangability : Reduced cracking via fiber reinforcement (length >0.2 mm).

- Fire resistance : >60-minute UL-94 rating achieved with 15% ammonium polyphosphate .

Q. What methodologies validate the environmental impact of hydrolysis byproducts?

Hydrolysis byproducts (e.g., 2-methylpropanoic acid) are assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.